molecular formula C24H45NO8 B7888920 dinoprost tromethamine

dinoprost tromethamine

Cat. No.: B7888920
M. Wt: 475.6 g/mol
InChI Key: IYGXEHDCSOYNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2a tromethamine salt, also known as Prostaglandin F2alpha tromethamine, is a synthetic derivative of the naturally occurring prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. Prostaglandin F2alpha is involved in various physiological processes, including the regulation of the reproductive system, induction of labor, and control of inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2a tromethamine salt involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Oxidation: The starting material undergoes oxidation to form a key intermediate.

    Reduction: The intermediate is then reduced to form the desired prostaglandin structure.

    Esterification: The prostaglandin is esterified to form the final product.

Industrial Production Methods: Industrial production of Prostaglandin F2a tromethamine salt typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a catalyst to facilitate the hydrogenation step.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2a tromethamine salt undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Prostaglandin F2a tromethamine salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying prostaglandin analogs.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

    Medicine: Used in the treatment of conditions such as glaucoma and postpartum hemorrhage. It is also studied for its potential therapeutic effects in other diseases.

    Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Prostaglandin F2a tromethamine salt exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

    Prostaglandin F2alpha Receptor (FP Receptor): Activation of this receptor induces smooth muscle contraction, which is important for its role in labor induction and control of intraocular pressure.

    G Protein-Coupled Receptors (GPCRs): These receptors mediate the downstream signaling effects of prostaglandin F2alpha.

Comparison with Similar Compounds

Prostaglandin F2a tromethamine salt is unique compared to other prostaglandin analogs due to its specific receptor binding and physiological effects. Similar compounds include:

    Prostaglandin E2 (PGE2): Involved in inflammation and fever regulation.

    Prostaglandin D2 (PGD2): Plays a role in allergic reactions and sleep regulation.

    Prostaglandin I2 (PGI2): Acts as a vasodilator and inhibits platelet aggregation.

    Thromboxane A2 (TXA2): Promotes platelet aggregation and vasoconstriction.

Each of these compounds has distinct biological activities and therapeutic applications, highlighting the diversity and specificity of prostaglandin functions.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXEHDCSOYNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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